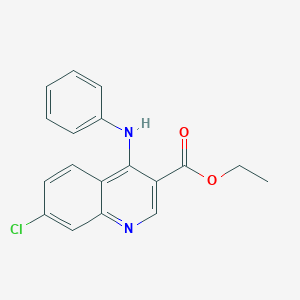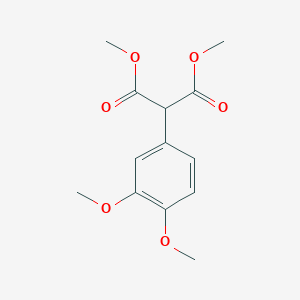
6-iodo-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an iodine atom, a methoxyphenyl group, and a thioxo group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 6-iodo-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-methoxybenzaldehyde.
Cyclization: These starting materials undergo cyclization in the presence of a suitable catalyst to form the quinazolinone core.
Thioxo Group Introduction: The thioxo group is introduced by reacting the intermediate with a sulfur-containing reagent under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
6-iodo-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium hydroxide, and solvents like dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-iodo-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar compounds to 6-iodo-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one include other quinazolinone derivatives with different substituents. For example:
3-iodo-2-methylphenol: This compound has a similar iodine substitution but lacks the quinazolinone core.
2-iodo-3-nitrobenzoic acid: This compound contains an iodine atom and a nitro group but differs in its core structure.
2-bromo-5-iodo-3-methoxypyridine: This compound has both bromine and iodine substitutions and a pyridine core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H11IN2O2S |
|---|---|
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
6-iodo-3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H11IN2O2S/c1-20-13-5-3-2-4-12(13)18-14(19)10-8-9(16)6-7-11(10)17-15(18)21/h2-8H,1H3,(H,17,21) |
Clave InChI |
AZRQFKKPKFASCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)I)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)

![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)

![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)

![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)

